Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 3-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the cyano and ester groups.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and chlorobenzoyl groups allows it to form strong interactions with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-[(2-CHLOROBENZOYL)AMINO]-3-METHYLBENZO[B]THIOPHENE-2-CARBOXYLATE: Similar structure but with a different position of the chlorobenzoyl group.
ETHYL 2-[(3-CHLOROBENZOYL)AMINO]-4-METHYL-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-3-THIOPHENECARBOXYLATE: Contains additional functional groups like trifluoromethyl and anilino groups.
Uniqueness
ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C16H13ClN2O3S |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
ethyl 5-[(3-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H13ClN2O3S/c1-3-22-16(21)13-9(2)12(8-18)15(23-13)19-14(20)10-5-4-6-11(17)7-10/h4-7H,3H2,1-2H3,(H,19,20) |
InChI Key |
JWIIEODYNJFTSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C#N)C |
Origin of Product |
United States |
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